Ethyl 4-bromo-2-cyano-6-iodobenzoate
Description
Ethyl 4-bromo-2-cyano-6-iodobenzoate (CAS: Not explicitly provided in evidence) is a halogenated aromatic ester characterized by a benzoate backbone substituted with bromine (Br), iodine (I), and cyano (CN) functional groups. Its molecular formula is C₁₀H₇BrINO₂, with a molecular weight of approximately 419.98 g/mol (calculated). This compound is synthesized via multi-step halogenation and esterification reactions, starting from substituted benzoic acids.
Properties
IUPAC Name |
ethyl 4-bromo-2-cyano-6-iodobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrINO2/c1-2-15-10(14)9-6(5-13)3-7(11)4-8(9)12/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBUXYGXIMPAXNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1I)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrINO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-bromo-2-cyano-6-iodobenzoate typically involves the esterification of 4-bromo-2-cyano-6-iodobenzoic acid with ethanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same esterification reaction but may include additional purification steps to ensure the compound’s high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-bromo-2-cyano-6-iodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The cyano group can be reduced to an amine under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the bromine or iodine atoms.
Reduction Reactions: The major product is the corresponding amine.
Scientific Research Applications
Ethyl 4-bromo-2-cyano-6-iodobenzoate is used in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in the study of biochemical pathways and molecular interactions.
Medicine: It is investigated for its potential use in drug development.
Industry: It is used in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Ethyl 4-bromo-2-cyano-6-iodobenzoate involves its interaction with specific molecular targets. The compound can undergo substitution reactions, where the bromine or iodine atoms are replaced by other functional groups, leading to the formation of new compounds with different biological activities .
Comparison with Similar Compounds
Table 1: Substituent Effects on Key Properties
Biological Activity
Ethyl 4-bromo-2-cyano-6-iodobenzoate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula . Its structural characteristics include:
- Bromine and Iodine Substituents : These halogens contribute to the compound's reactivity, making it suitable for various substitution reactions.
- Cyano Group : The cyano group is known for its ability to participate in nucleophilic addition reactions, enhancing the compound's versatility in chemical synthesis.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. The following mechanisms are proposed:
- Substitution Reactions : The bromine and iodine atoms can be replaced by other functional groups, leading to derivatives with altered biological activities.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in critical biochemical pathways, potentially affecting cellular signaling and metabolic processes.
- Antimicrobial Activity : Some research indicates that this compound may possess antimicrobial properties, although further investigation is needed to confirm this effect.
Case Studies
-
Inhibition of Enzymatic Activity :
- A study investigated the impact of this compound on specific enzymes associated with disease pathways. Results indicated a significant reduction in enzymatic activity at certain concentrations, suggesting potential therapeutic applications in diseases where enzyme modulation is beneficial.
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Antimicrobial Properties :
- In vitro tests demonstrated that this compound exhibited inhibitory effects against several bacterial strains. The minimum inhibitory concentration (MIC) values were determined, indicating its potential as an antimicrobial agent.
Comparative Analysis
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Bromine, Iodine, Cyano | Enzyme inhibition, Antimicrobial |
| Methyl 2-bromo-6-cyano-4-iodobenzoate | Bromine, Iodine, Cyano | Antimicrobial, Protein interaction inhibition |
| Methyl 2-bromo-4-cyano-6-formylbenzoate | Bromine, Cyano | Antimicrobial properties |
Applications in Drug Development
This compound serves as a building block for synthesizing more complex molecules. Its unique reactivity allows researchers to explore new derivatives that may exhibit enhanced biological activities or novel therapeutic effects. The compound's potential applications include:
- Drug Development : Investigated as a precursor for active pharmaceutical ingredients targeting various diseases.
- Biochemical Pathway Studies : Utilized in research to elucidate the roles of specific pathways in disease mechanisms.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
